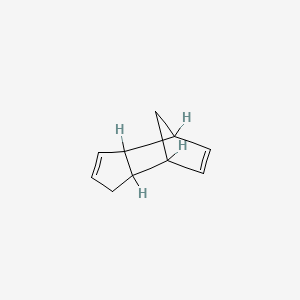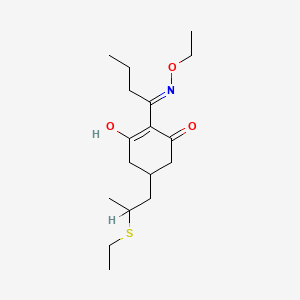
N-(2,4-Dinitrophenyl)-L-alanine methyl ester
概要
説明
N-(2,4-Dinitrophenyl)-L-alanine methyl ester: is an organic compound that belongs to the class of dinitrophenyl derivatives It is a derivative of L-alanine, an amino acid, and is characterized by the presence of a dinitrophenyl group attached to the nitrogen atom of the alanine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Nitration: The protected L-alanine is then subjected to nitration using a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro groups at the 2 and 4 positions of the phenyl ring.
Esterification: The carboxyl group of the nitrated compound is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain the desired product.
化学反応の分析
Types of Reactions
N-(2,4-Dinitrophenyl)-L-alanine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
N-(2,4-Dinitrophenyl)-L-alanine methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,4-Dinitrophenyl)-L-alanine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl group can act as a recognition element, allowing the compound to bind to target molecules and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, or disruption of cellular processes.
類似化合物との比較
N-(2,4-Dinitrophenyl)-L-alanine methyl ester can be compared with other similar compounds, such as:
N-(2,4-Dinitrophenyl)-L-alanine: Lacks the methyl ester group, which may affect its solubility and reactivity.
N-(2,4-Dinitrophenyl)-L-valine methyl ester: Contains a different amino acid moiety, which may influence its biological activity and interactions.
N-(2,4-Dinitrophenyl)-L-phenylalanine methyl ester: Has a phenylalanine moiety, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of the dinitrophenyl group and the L-alanine methyl ester, making it a versatile compound for various applications.
特性
IUPAC Name |
methyl 2-(2,4-dinitroanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDDNUKGTCKLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one](/img/structure/B7800461.png)
